1,1,2-Trifluorobut-1-ene

Description

BenchChem offers high-quality 1,1,2-Trifluorobut-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2-Trifluorobut-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

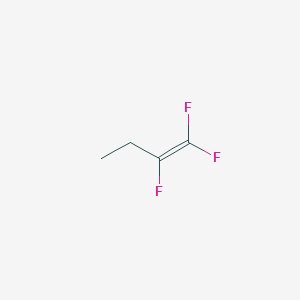

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trifluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3/c1-2-3(5)4(6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWYKNVXBDJJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380362 | |

| Record name | 1,1,2-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-84-6 | |

| Record name | 1,1,2-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,1,2-Trifluorobut-1-ene: A Comprehensive Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of synthetic strategies for obtaining 1,1,2-trifluorobut-1-ene, a fluorinated alkene of significant interest in the development of novel agrochemicals, pharmaceuticals, and advanced materials. The unique electronic properties conferred by the trifluorovinyl group make this molecule a valuable synthon for introducing fluorine into more complex structures. This document details two primary synthetic pathways: the dehydroiodination of a saturated fluorinated precursor and the nucleophilic addition of a trifluorovinyl anion equivalent to an ethyl electrophile. Each section provides a thorough discussion of the reaction mechanism, a detailed experimental protocol, and a summary of key reaction parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this versatile fluorinated building block.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. 1,1,2-Trifluorobut-1-ene is a four-carbon fluoroalkene that serves as a valuable building block for the synthesis of more complex fluorinated compounds. Its trifluorovinyl moiety can participate in a variety of chemical transformations, including nucleophilic and electrophilic additions, as well as cycloaddition and polymerization reactions[1]. This guide provides a detailed examination of plausible and efficient synthetic routes to this important chemical intermediate.

Synthetic Strategy 1: Dehydroiodination of 1,1,2-Trifluoro-1-iodobutane

A robust and widely applicable method for the synthesis of alkenes is the elimination of a hydrogen halide from a saturated precursor. In the context of synthesizing 1,1,2-trifluorobut-1-ene, the dehydroiodination of 1,1,2-trifluoro-1-iodobutane presents a promising approach. This method involves the synthesis of the iodinated precursor followed by a base-mediated elimination reaction.

Mechanism and Rationale

The dehydroiodination of 1,1,2-trifluoro-1-iodobutane is anticipated to proceed via an E2 (elimination, bimolecular) mechanism. This concerted reaction involves the abstraction of a proton from the carbon adjacent to the carbon bearing the iodine by a strong base, with the simultaneous departure of the iodide leaving group. The anti-periplanar arrangement of the abstracted proton and the leaving group is crucial for an efficient E2 reaction[1][2]. The use of a strong, non-nucleophilic base is preferred to minimize competing substitution reactions.

Experimental Protocol: Synthesis of 1,1,2-Trifluoro-1-iodobutane

A plausible route to the precursor, 1,1,2-trifluoro-1-iodobutane, involves the anti-Markovnikov addition of hydrogen bromide to 1-butene, followed by a Finkelstein reaction to replace the bromine with iodine, and subsequent fluorination. A more direct, albeit potentially less selective, approach would be the direct iodotrifluorination of 1-butene, though this can lead to isomeric mixtures. For the purposes of this guide, we will outline a hypothetical multi-step synthesis for clarity.

Step 1: Synthesis of 1-Bromobutane

-

In a fume hood, equip a round-bottom flask with a dropping funnel and a reflux condenser.

-

Charge the flask with 1-butene.

-

In the presence of a radical initiator (e.g., dibenzoyl peroxide), add hydrogen bromide dropwise to the flask at a controlled temperature to favor anti-Markovnikov addition[3].

-

Upon completion of the reaction, quench with a suitable reagent and purify the resulting 1-bromobutane by distillation.

Step 2: Synthesis of 1-Iodobutane

-

Dissolve the 1-bromobutane in a suitable solvent such as acetone.

-

Add a stoichiometric amount of sodium iodide to the solution.

-

Reflux the mixture to drive the Finkelstein reaction to completion, precipitating sodium bromide.

-

Filter the reaction mixture and purify the 1-iodobutane by distillation.

Step 3: Synthesis of 1,1,2-Trifluoro-1-iodobutane

Direct fluorination of 1-iodobutane can be challenging. A more controlled approach would involve a precursor with existing fluorine atoms. However, for the purpose of this guide, we will consider a hypothetical direct fluorination step which would require specialized reagents and conditions. A more practical approach would involve starting with a commercially available fluorinated precursor.

Experimental Protocol: Dehydroiodination of 1,1,2-Trifluoro-1-iodobutane

-

In a fume hood, dissolve 1,1,2-trifluoro-1-iodobutane in a suitable anhydrous, non-polar solvent (e.g., tetrahydrofuran).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by GC-MS or ¹⁹F NMR.

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the crude product to obtain pure 1,1,2-trifluorobut-1-ene.

Data Summary

| Parameter | Value/Condition |

| Starting Material | 1,1,2-Trifluoro-1-iodobutane |

| Base | Potassium tert-butoxide |

| Solvent | Anhydrous Tetrahydrofuran |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours |

| Work-up | Aqueous work-up followed by distillation |

| Expected Yield | Moderate to high |

Visualization of the Dehydroiodination Workflow

Caption: Workflow for the synthesis of 1,1,2-trifluorobut-1-ene via dehydroiodination.

Synthetic Strategy 2: Nucleophilic Addition of a Trifluorovinyl Anion Equivalent

An alternative and potentially more convergent approach involves the formation of a carbon-carbon bond between a trifluorovinyl nucleophile and an ethyl electrophile. This strategy leverages the reactivity of organometallic reagents.

Mechanism and Rationale

This synthetic route would likely involve the generation of a trifluorovinyl lithium or Grignard reagent, which would then act as a nucleophile. The reaction of this species with an ethyl halide would result in the formation of the desired 1,1,2-trifluorobut-1-ene. The preparation of fluorinated Grignard reagents can be challenging due to the high strength of the carbon-fluorine bond[4]. However, metal-halogen exchange reactions can provide a viable route to these nucleophiles.

Experimental Protocol

Step 1: Generation of Trifluorovinyl Lithium

-

In a fume hood, equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a low-temperature thermometer, and a nitrogen inlet.

-

Charge the flask with a solution of trifluoroethylene in anhydrous diethyl ether or tetrahydrofuran.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong organolithium base, such as n-butyllithium, to the flask with constant stirring. The reaction is highly exothermic and must be carefully controlled.

Step 2: Reaction with an Ethyl Electrophile

-

To the freshly prepared solution of trifluorovinyl lithium at -78 °C, slowly add a solution of ethyl iodide in the same anhydrous solvent.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by GC-MS or ¹⁹F NMR.

-

Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and carefully distill the product to obtain pure 1,1,2-trifluorobut-1-ene.

Data Summary

| Parameter | Value/Condition |

| Starting Material | Trifluoroethylene, Ethyl Iodide |

| Reagent | n-Butyllithium |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Work-up | Aqueous quench followed by extraction and distillation |

| Expected Yield | Low to moderate |

Visualization of the Nucleophilic Addition Mechanism

Caption: Mechanism of 1,1,2-trifluorobut-1-ene synthesis via a trifluorovinyl lithium intermediate.

Purification and Characterization

The purification of 1,1,2-trifluorobut-1-ene is best achieved by fractional distillation, taking advantage of its expected low boiling point, a common characteristic of small fluorinated molecules. Care should be taken to use a well-calibrated distillation apparatus to ensure high purity.

Characterization of the final product should be performed using a combination of spectroscopic techniques:

-

¹⁹F NMR Spectroscopy: This is the most informative technique for confirming the structure of fluorinated compounds. The spectrum of 1,1,2-trifluorobut-1-ene is expected to show distinct signals for the three fluorine atoms, with characteristic chemical shifts and coupling constants.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show signals corresponding to the vinyl proton and the ethyl group, with coupling to the adjacent fluorine atoms.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton and will show characteristic C-F coupling.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the sample and to confirm its molecular weight.

Safety Considerations

The synthesis of 1,1,2-trifluorobut-1-ene involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

-

Fluorinated Compounds: Many fluorinated organic compounds are volatile and can be toxic. Avoid inhalation and skin contact.

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. It reacts violently with water.

-

Grignard Reagents: Grignard reagents are highly flammable and react vigorously with water and protic solvents[5][6].

-

Pressurized Systems: Reactions involving gaseous reagents like trifluoroethylene may require the use of a pressure-rated apparatus.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This technical guide has outlined two viable synthetic strategies for the preparation of 1,1,2-trifluorobut-1-ene. The dehydroiodination of a halogenated precursor offers a classical and potentially high-yielding route, while the nucleophilic addition of a trifluorovinyl anion equivalent provides a more convergent approach. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. The information provided herein is intended to serve as a comprehensive resource for researchers embarking on the synthesis of this valuable fluorinated building block, enabling further advancements in medicinal chemistry and materials science.

References

-

Vedantu. The reaction of ethyl magnesium bromide with water class 11 chemistry CBSE. [Link]

-

Quora. What is the chemical reaction of ethyl magnesium bromide with acetaldehyde?. [Link]

-

Wikipedia. Ethylmagnesium bromide. [Link]

-

ResearchGate. Preparation of fluorinated arenes using the turbo‐Grignard reagent 27. [Link]

-

Southern Illinois University Edwardsville. ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. [Link]

-

Synlett. A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. [Link]

-

ResearchGate. Synthesis and Characterization of Natural Abundance and Isotopically Labeled 1,4-Bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene: A Molecular Gyroscope with a Polar Rotator. [Link]

-

Organic Syntheses. 1-phenyl-1-penten-4-yn-3-ol. [Link]

-

Organic Syntheses. 3-methyl-3-phenyl-1-pentene. [Link]

-

Beilstein Journals. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. [Link]

-

University of Richmond Scholarship Repository. THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. [Link]

-

National Institutes of Health. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. [Link]

-

Master Organic Chemistry. Two Elimination Reaction Patterns. [Link]

-

Semantic Scholar. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. [Link]

-

Chemistry LibreTexts. Elimination by the E2 mechanism. [Link]

-

Chemistry Stack Exchange. Why don't Alkyl Fluorides form Grignard Reagents. [Link]

-

ResearchGate. ChemInform Abstract: 4-Halogeno-1,1,1-trifluorobut-3-yn-2-one [4 + 2] Cycloadducts and Their Cross-Coupling with Organozinc Compounds. [Link]

-

askIITians. What happens when (i) ethyl magnesium bromide is treated with heavy w. [Link]

-

Southern Illinois University Edwardsville. Elimination Reactions. [Link]

-

Sci-Hub. Synthesis of 1,1,1-trifluorobut-3-yn-2-ones and their reactions with N-nucleophiles. [Link]

-

National Institutes of Health. Gold(I) α‐Trifluoromethyl Carbenes: Synthesis, Characterization and Reactivity Studies. [Link]

-

BYJU'S. Elimination Reaction. [Link]

-

National Institutes of Health. Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. [Link]

-

ResearchGate. Synthesis, molecular and crystal structure of 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine. [Link]

-

Sci-Hub. Reactions of fluorinated cyclobutenes with grignard reagents. [Link]

-

Allen. How is 1-iodobutane obtained from 1-butene?. [Link]

-

PubChem. 1,2,3-Trifluoro-4-iodobutane. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. siue.edu [siue.edu]

- 3. How is 1-iodobutane obtained from 1-butene? [allen.in]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. The reaction of ethyl magnesium bromide with water class 11 chemistry CBSE [vedantu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 1,1,2-Trifluorobut-1-ene

An In-depth Technical Guide to 1,1,2-Trifluorobut-1-ene

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core (CAS No. 383-84-6). Intended for researchers, chemists, and professionals in drug development and material science, this document synthesizes available data on its structure, reactivity, spectroscopic signatures, and safety protocols. The unique electronic properties conferred by the trifluoro-substituted vinyl group make this compound a subject of interest as a versatile building block in synthetic chemistry. This guide aims to serve as a foundational resource, explaining the causality behind its chemical behavior and providing insights for its application in complex molecular design.

Molecular Identity and Structure

1,1,2-Trifluorobut-1-ene is a low-molecular-weight, fluorinated alkene. The strategic placement of three fluorine atoms on the double bond significantly influences the molecule's electronic and steric character, distinguishing it from its non-fluorinated counterpart, 1-butene.[1]

-

Chemical Name: 1,1,2-Trifluorobut-1-ene

-

Synonyms: 1,1,2-TRIFLUOROBUTENE-1, 1-Butene, 1,1,2-trifluoro-[2][3]

The structural arrangement of atoms is depicted below. The carbon-carbon double bond is asymmetrically substituted, with two fluorine atoms on C1 and one fluorine and a hydrogen on C2. This configuration is critical to its reactivity.

Caption: 2D structure of 1,1,2-Trifluorobut-1-ene.

Physical Properties

The physical characteristics of 1,1,2-Trifluorobut-1-ene are dominated by its low molecular weight and the presence of fluorine, which reduces intermolecular forces compared to hydrocarbons of similar size. It exists as a gas at standard temperature and pressure.

Table 1: Key Physical Properties of 1,1,2-Trifluorobut-1-ene

| Property | Value | Source |

| Boiling Point | 13 °C | [2][3][4] |

| Density (Predicted) | 1.057 ± 0.06 g/cm³ | [2][3][4] |

The low boiling point of 13 °C indicates that this compound is highly volatile and must be handled as a gas or a liquefied gas under pressure.[2] Its predicted density suggests it is slightly denser than water, a common trait for fluorinated organic compounds.

Chemical Properties and Reactivity

The chemical behavior of 1,1,2-Trifluorobut-1-ene is dictated by the interplay between the electron-rich π-system of the double bond and the powerful electron-withdrawing effects of the three fluorine atoms. This electronic profile makes the double bond susceptible to specific types of chemical transformations.

Electrophilic and Nucleophilic Reactions

Unlike typical alkenes which readily undergo electrophilic addition, the double bond in 1,1,2-Trifluorobut-1-ene is electron-deficient. This deactivation reduces its reactivity towards common electrophiles. Conversely, the molecule is activated towards nucleophilic attack. This reactivity is a cornerstone of fluoroalkene chemistry, enabling a range of synthetic applications.[5] For instance, related bromo-functionalized trifluorobutenes are known to participate in nucleophilic additions and various coupling reactions.[5]

Halogenation and Dehydrohalogenation

Studies on analogous hexafluorobutenes demonstrate that halogenation across the double bond is a feasible reaction, often initiated by UV light.[6] Subsequent dehydrohalogenation by a base can then be used to introduce new functional groups or create different unsaturated systems.[6] This suggests that 1,1,2-Trifluorobut-1-ene could undergo similar addition reactions with halogens like bromine or chlorine.

Caption: Generalized reaction pathway for fluoroalkenes.

Polymerization

The double bond provides a handle for polymerization. Similar to its parent compound, 1-butene, which is a monomer for polybutylene and a comonomer in polyethylene production, 1,1,2-Trifluorobut-1-ene could potentially be used to create fluorinated polymers.[1] These polymers would be expected to exhibit unique properties such as thermal stability and chemical resistance due to the presence of fluorine.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for C=C stretching (around 1630-1680 cm⁻¹) and C-H stretching of the vinyl and alkyl groups.[7] Strong C-F stretching bands would also be prominent, typically in the 1000-1300 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the vinyl proton and the ethyl group (CH₂ and CH₃) would be observed. The vinyl proton signal would likely show complex splitting due to coupling with both the fluorine atoms and the adjacent methylene protons.

-

¹⁹F NMR: This would be the most informative spectrum, showing distinct signals for the fluorine atoms on C1 and C2, with characteristic fluorine-fluorine and proton-fluorine coupling constants.

-

¹³C NMR: The spectrum would show four distinct carbon signals, with the olefinic carbons (C1 and C2) exhibiting large C-F coupling constants.

-

Safety and Hazard Profile

1,1,2-Trifluorobut-1-ene is classified as a hazardous substance. It is a flammable gas and is supplied as a gas under pressure, which may explode if heated.[2] It is also an irritant to the skin, eyes, and respiratory system.[2]

Table 2: GHS Hazard Information

| Hazard Code | Description | Class |

| H221 | Flammable gas | Flammable Gas |

| H280 | Contains gas under pressure; may explode if heated | Gas Under Pressure |

| H315 | Causes skin irritation | Skin Irritant[2][8] |

| H319 | Causes serious eye irritation | Eye Irritant[2][8] |

| H335 | May cause respiratory irritation | STOT - Single Exposure[2][8] |

Experimental Protocol: Safe Handling

Given its hazardous nature, strict safety protocols must be followed.

-

Engineering Controls: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the gas.[2]

-

Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant clothing, and appropriate gloves to prevent skin and eye contact.[9]

-

Fire Safety: Keep away from all sources of ignition, including heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[2][8]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials. Cylinders should be secured to prevent falling.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[9]

-

Synthesis and Availability

Synthetic Routes

While detailed, peer-reviewed synthetic procedures are not widely published, commercial suppliers indicate that 1,1,2-Trifluorobut-1-ene can be synthesized. One potential route involves the reaction of a precursor like ethyl(1,1,2-trifluoro-1-butenoate) with a reducing agent such as Zinc.[3] This type of reaction is a common method for creating fluorinated alkenes.

Caption: General workflow for chemical synthesis and purification.

Commercial Availability

1,1,2-Trifluorobut-1-ene is available from several specialized chemical suppliers, typically at purities of 97% or higher, though it is generally sold in small quantities for research and development purposes.[2][3]

Applications in Research and Development

The unique reactivity of 1,1,2-Trifluorobut-1-ene makes it a valuable intermediate in organic synthesis.

-

Building Block for Complex Molecules: As a functionalized building block, it can be used to introduce the trifluorovinyl moiety into larger molecules. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the inclusion of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[10]

-

Precursor to Fluorinated Materials: Its potential to polymerize opens avenues for the development of novel fluoropolymers with tailored properties for specialty applications.[5]

-

Intermediate in Mechanistic Studies: The electron-deficient nature of its double bond makes it an interesting substrate for studying reaction mechanisms involving nucleophilic attack on alkenes.

References

-

1,1,2-TRIFLUOROBUT-1-ENE. ChemBK. [Link]

-

Cas 97168-13-3, 1,1,2-TRIFLUOROBUT-1-EN-4-OL. lookchem. [Link]

-

Leveraging Fluoroalkenes in Chemical Research: The Utility of 4-Bromo-1,1,2-trifluorobut-1-ene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. [Link]

-

The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]

-

1-Butene. Wikipedia. [Link]

Sources

- 1. 1-Butene - Wikipedia [en.wikipedia.org]

- 2. 1,1,2-TRIFLUORO-1-BUTENE | 383-84-6 [amp.chemicalbook.com]

- 3. 1,1,2-TRIFLUORO-1-BUTENE | 383-84-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. echemi.com [echemi.com]

- 10. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,1,2-Trifluorobut-1-ene

Introduction

1,1,2-Trifluorobut-1-ene (C₄H₅F₃) is a fluorinated alkene of significant interest in the fields of materials science, agrochemicals, and pharmaceutical development. The strategic placement of three fluorine atoms on the C1 and C2 positions of the butene backbone imparts unique electronic and steric properties that profoundly influence its reactivity and potential applications. As with many organofluorine compounds, understanding the intricate details of its molecular architecture and bonding is paramount for predicting its chemical behavior and designing novel synthetic pathways.

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1,1,2-trifluorobut-1-ene. While direct experimental structural data for this specific molecule is limited, this guide synthesizes information from closely related analogs, particularly 1,1,2-trifluoroethene, and leverages fundamental principles of computational chemistry to construct a robust and scientifically grounded model. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this versatile fluorinated building block.

Molecular Geometry and Stereoisomerism

The molecular formula C₄H₅F₃ corresponds to 1,1,2-trifluorobut-1-ene, a molecule that can exist as two geometric isomers: the (E)- and (Z)-isomers. The presence of three fluorine atoms and a hydrogen atom on the C1-C2 double bond, along with an ethyl group on C2, gives rise to this stereoisomerism.

Predicted Molecular Structure

Based on established principles of chemical bonding and the known structures of similar fluorinated alkenes, the carbon atoms of the double bond (C1 and C2) are sp² hybridized, leading to a trigonal planar geometry around each of these carbons. The C3 and C4 carbons of the ethyl group are sp³ hybridized, adopting a tetrahedral geometry.

A critical aspect of the molecular structure is the influence of the highly electronegative fluorine atoms on bond lengths and angles. Drawing parallels with the experimentally determined structure of 1,1,2-trifluoroethene, we can predict the structural parameters of 1,1,2-trifluorobut-1-ene.[1]

| Parameter | Atom 1 | Atom 2 | Predicted Value (Å) |

| Bond Length | C1 | C2 | ~1.33 |

| Bond Length | C1 | F | ~1.32 |

| Bond Length | C2 | F | ~1.34 |

| Bond Length | C2 | C3 | ~1.51 |

| Bond Length | C3 | C4 | ~1.54 |

| Bond Length | C3 | H | ~1.09 |

| Bond Length | C4 | H | ~1.09 |

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (°) |

| Bond Angle | F | C1 | C2 | ~124 |

| Bond Angle | F | C1 | F | ~112 |

| Bond Angle | F | C2 | C1 | ~122 |

| Bond Angle | C3 | C2 | C1 | ~125 |

| Bond Angle | F | C2 | C3 | ~113 |

| Bond Angle | H | C3 | C2 | ~110 |

| Bond Angle | H | C3 | H | ~109.5 |

| Bond Angle | H | C4 | C3 | ~109.5 |

Table 1: Predicted Structural Parameters for 1,1,2-Trifluorobut-1-ene based on analogous compounds and theoretical principles.

Stereoisomers: (E) and (Z)-1,1,2-Trifluorobut-1-ene

The differential arrangement of substituents around the C1=C2 double bond results in the (E) (entgegen) and (Z) (zusammen) isomers. The Cahn-Ingold-Prelog priority rules are used to assign the stereochemistry. At C1, the two fluorine atoms are equivalent for this purpose. At C2, the fluorine atom has a higher priority than the ethyl group. Therefore, the relative orientation of the fluorine on C2 and the substituents on C1 determines the isomer.

Figure 1: Geometric Isomers of 1,1,2-Trifluorobut-1-ene.

Electronic Structure and Bonding

The electronic properties of 1,1,2-trifluorobut-1-ene are dominated by the strong inductive and moderate resonance effects of the fluorine substituents. These effects significantly alter the electron density distribution within the π-system and the surrounding σ-framework compared to non-fluorinated butenes.

Inductive and Resonance Effects

Fluorine is the most electronegative element, and its presence leads to a strong electron-withdrawing inductive effect (-I effect) through the σ-bonds. This results in a significant polarization of the C-F bonds, with the carbon atoms becoming electron-deficient and the fluorine atoms electron-rich.

Conversely, the lone pairs on the fluorine atoms can participate in resonance with the π-system of the double bond (+R effect). This back-donation of electron density from the fluorine p-orbitals into the π* orbital of the C=C bond can partially offset the inductive withdrawal. However, due to the large energy difference between the carbon and fluorine atomic orbitals, this resonance effect is generally weaker than the inductive effect in fluoroalkenes.

Figure 2: Interplay of Electronic Effects in 1,1,2-Trifluorobut-1-ene.

Orbital Interactions and Hybridization

The C1 and C2 atoms are sp² hybridized, forming a σ-bond between them and additional σ-bonds to the fluorine atoms and the C3 carbon. The unhybridized p-orbitals on C1 and C2 overlap to form the π-bond. The fluorine atoms, with their high electronegativity, have a significant impact on the energies of the molecular orbitals. The σ-orbitals involving C-F bonds are lowered in energy, while the π-system is also stabilized.

This electronic stabilization, coupled with the steric bulk of the fluorine atoms, contributes to the thermal stability of fluorinated alkenes. The polarization of the C=C bond, with C2 being more electron-deficient due to the cumulative inductive effect of three fluorine atoms, is a key determinant of its reactivity towards nucleophiles and electrophiles.

Synthesis and Reactivity

While specific, detailed synthetic procedures for 1,1,2-trifluorobut-1-ene are not extensively documented in readily available literature, general methods for the synthesis of fluoroalkenes can be inferred.

Potential Synthetic Routes

A plausible synthetic approach involves the dehydrohalogenation or dehalogenation of a suitable saturated precursor. For instance, the reaction of a polyhalogenated butane with a reducing agent or a base could yield the desired alkene. One documented synthesis of 1,1,2-trifluoro-1-butene involves the reaction of ethyl(1,1,2,2-tetrafluorobutyl)zinc.[2]

Figure 3: Generalized Synthetic Workflow for 1,1,2-Trifluorobut-1-ene.

Reactivity Profile

The reactivity of 1,1,2-trifluorobut-1-ene is dictated by the electron-deficient nature of the double bond. This makes it susceptible to nucleophilic attack, a characteristic feature of many polyfluoroalkenes. The molecule can serve as a versatile intermediate in organic synthesis. For instance, related compounds like 4-bromo-1,1,2-trifluorobut-1-ene are valuable intermediates for introducing the trifluorobutenyl moiety into larger molecules.[3]

Spectroscopic Properties

Direct spectroscopic data for 1,1,2-trifluorobut-1-ene is scarce. However, predictions can be made based on the analysis of similar compounds.

-

¹⁹F NMR Spectroscopy: The fluorine nuclei would exhibit chemical shifts and coupling constants characteristic of their positions on the double bond and relative to each other. The geminal and vicinal F-F couplings would be particularly informative for structural elucidation.

-

¹H NMR Spectroscopy: The protons on the ethyl group would show characteristic multiplets, with coupling to the adjacent protons and potentially long-range coupling to the fluorine on C2.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=C stretching vibration is expected in the region of 1700-1750 cm⁻¹. The C-F stretching vibrations will appear as strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z = 110.08, followed by fragmentation patterns involving the loss of fluorine, HF, and ethyl fragments.

Conclusion

1,1,2-Trifluorobut-1-ene represents a fascinating case study in the molecular engineering of alkenes through fluorination. While a complete experimental characterization of its structure remains to be reported, a robust theoretical model can be constructed based on the well-established principles of physical organic chemistry and data from analogous compounds. The interplay of strong inductive effects and weaker resonance effects from the three fluorine substituents creates an electron-deficient and polarized double bond, which in turn governs its reactivity. This in-depth guide provides a foundational understanding of the molecular structure and bonding of 1,1,2-trifluorobut-1-ene, offering valuable insights for researchers and professionals working with this and other fluorinated molecules. Further experimental and computational studies are warranted to refine the structural parameters and fully explore the synthetic potential of this promising compound.

References

- BenchChem. (2025). Quantum chemical calculations on the electronic structure of 1,1,2-trifluoroethene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 4-Bromo-1,1,2-trifluorobut-1-ene: A Guide for Chemical Synthesis Professionals.

Sources

spectroscopic data for 1,1,2-Trifluorobut-1-ene (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1,2-Trifluorobut-1-ene

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1,1,2-Trifluorobut-1-ene, a valuable fluorinated building block in organic synthesis. Recognizing the scarcity of consolidated public data for this specific compound, this document emphasizes the principles, experimental protocols, and predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for the structural elucidation and purity assessment of novel or synthesized fluoroalkenes.

Introduction: The Analytical Challenge of Fluoroalkenes

Fluoroalkenes are a critical class of compounds in medicinal chemistry and materials science, often serving as bioisosteres for amide bonds or as precursors to advanced polymers.[1][2][3] Their unique electronic properties, conferred by the highly electronegative fluorine atoms, enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[4] The compound 1,1,2-Trifluorobut-1-ene (C₄H₅F₃) presents a classic analytical challenge: confirming its precise structure and isomeric purity. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of the molecular framework, functional groups, and connectivity. This guide details the expert-level application of NMR, IR, and Mass Spectrometry to achieve this goal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the complete structural assignment of 1,1,2-Trifluorobut-1-ene. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-nuclear approach is essential. The ¹⁹F nucleus is particularly informative, offering high sensitivity (83% of ¹H) and a wide chemical shift range, making it an excellent probe for fluorinated molecules.[5]

Expertise & Experience: Causality Behind Experimental Choices

The choice of experiment and solvent is critical for acquiring high-quality data.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and relative chemical inertness.[6] For compounds with limited solubility or for variable temperature studies, deuterated acetone (Acetone-d₆) or acetonitrile (CD₃CN) are viable alternatives.[7] The solvent choice is crucial as it can influence chemical shifts; consistency is key for comparative studies.

-

Multi-nuclear Approach:

-

¹H NMR: Provides information on the ethyl group (CH₃CH₂–).

-

¹⁹F NMR: The key experiment for identifying the fluorine environments on the double bond (CF=CF₂). It provides data on their chemical shifts and through-bond couplings to each other and to the adjacent proton.

-

¹³C NMR: Confirms the carbon backbone, with C-F couplings providing additional structural proof. Proton-decoupled ¹³C NMR is standard to simplify the spectrum to one peak per unique carbon.[8]

-

2D NMR (COSY, HSQC/HMBC): While often not necessary for a molecule of this simplicity, experiments like ¹H-¹H COSY would confirm the ethyl fragment connectivity, and ¹H-¹³C HMBC could show long-range correlations from the protons to the fluorinated carbons.

-

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol ensures a self-validating system by establishing a clear, reproducible workflow.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified 1,1,2-Trifluorobut-1-ene.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[8]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

The experiments should be conducted on a spectrometer with a minimum field strength of 300 or 400 MHz for ¹H.[4][9]

-

Tune and match the probe for ¹H, ¹⁹F, and ¹³C nuclei.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹⁹F NMR spectrum. An external reference standard like CFCl₃ (0 ppm) or an internal standard like α,α,α-trifluorotoluene may be used.[10][11]

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Mandatory Visualization: NMR Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

Predicted Spectral Data for 1,1,2-Trifluorobut-1-ene

The following tables summarize the predicted NMR data based on established principles of chemical shifts and coupling constants for fluoroalkenes.

Table 1: Predicted ¹H NMR Data (Referenced to TMS)

| Protons (Label) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H-4 (CH₃) | ~1.1 | Triplet (t) | JH4-H3 ≈ 7-8 | Methyl protons |

| H-3 (CH₂) | ~2.2 | Doublet of Quartets (dq) | JH3-H4 ≈ 7-8, JH3-F(cis) ≈ 20-25 | Methylene protons adjacent to C=C |

Causality: The methylene protons (H-3) are deshielded by the adjacent double bond. They are split into a quartet by the methyl protons (H-4) and further split into a doublet by the cis-fluorine on C-2, resulting in a complex doublet of quartets.

Table 2: Predicted ¹⁹F NMR Data (Referenced to CFCl₃)

| Fluorine (Label) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| F-gem | ~-85 to -95 | Doublet of Doublets (dd) | JFgem-Ftrans ≈ 110-120, JFgem-Fcis ≈ 35-45 | Geminal F on C-1 |

| F-cis | ~-100 to -110 | Doublet of Doublets (dd) | JFcis-Ftrans ≈ 110-120, JFcis-Fgem ≈ 35-45 | Cis F on C-1 to the alkyl chain |

| F-2 | ~-175 to -185 | Doublet of Triplets (dt) | JF2-H3 ≈ 20-25, JF2-Fgem/Fcis (trans) ≈ 110-120 | Fluorine on C-2 |

Causality: The chemical shifts and coupling constants in ¹⁹F NMR are highly diagnostic.[12] The large geminal (JFgem-Ftrans) and vicinal (JFcis-Ftrans) couplings are characteristic of vinyl fluorine systems. The fluorine on C-2 will show a large trans-coupling to the C-1 fluorines and a smaller coupling to the adjacent methylene protons (H-3).

Table 3: Predicted ¹³C NMR Data (Proton Decoupled)

| Carbon (Label) | Predicted δ (ppm) | Multiplicity (due to C-F) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| C-1 (=CF₂) | ~150-160 | Triplet of Doublets (td) | ¹JC1-F ≈ 280-300, ²JC1-F2 ≈ 30-40 | Vinylic carbon bonded to two F |

| C-2 (=CF) | ~140-150 | Doublet of Triplets (dt) | ¹JC2-F ≈ 240-260, ²JC2-F1 ≈ 25-35 | Vinylic carbon bonded to one F |

| C-3 (-CH₂-) | ~25-35 | Doublet (d) | ²JC3-F2 ≈ 20-25 | Methylene carbon |

| C-4 (-CH₃) | ~10-15 | Singlet (s) | - | Methyl carbon |

Causality: Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), which is a definitive diagnostic tool.[13][14] Carbons two or three bonds away show smaller but still observable couplings. The olefinic carbons are significantly downfield.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic molecular vibrations.[15][16] For 1,1,2-Trifluorobut-1-ene, the C=C double bond and the C-F bonds are of primary interest.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its minimal sample preparation and ease of use.[17][18]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place 1-2 drops of 1,1,2-Trifluorobut-1-ene directly onto the ATR crystal surface.

-

Acquire Spectrum: Obtain the sample's IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.[18]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mandatory Visualization: IR Sample Preparation Methods

Caption: Comparison of common IR sampling techniques for liquids.

Expected Absorption Bands

The spectrum is dominated by C-H, C=C, and C-F vibrations.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| 2950-3000 | Medium-Strong | C-H Stretch | Ethyl group (-CH₂, -CH₃)[19] |

| 1720-1740 | Strong | C=C Stretch | Fluorinated alkene[20] |

| 1100-1350 | Very Strong | C-F Stretch | Trifluorovinyl group |

| 1465 | Medium | C-H Bend | Methylene scissoring[19] |

| 1380 | Medium | C-H Bend | Methyl rock[20] |

Causality: Fluorination of an alkene significantly increases the frequency of the C=C stretching vibration compared to a non-fluorinated alkene (typically 1640-1680 cm⁻¹).[20] The C-F stretching region will display very strong, broad absorptions, which is a hallmark of organofluorine compounds.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns under electron ionization (EI).[21]

Experimental Protocol: GC-MS with Electron Ionization

For a volatile organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal, providing separation from any impurities before analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC-MS Conditions:

-

Data Analysis: Identify the peak corresponding to the molecular ion (M⁺) and analyze the major fragment ions.

Predicted Fragmentation Pattern

The mass spectrum will show the molecular ion and fragments resulting from the cleavage of the weakest bonds.

Table 5: Predicted Key Ions in the EI-Mass Spectrum

| m/z Value | Proposed Formula | Identity/Origin |

|---|---|---|

| 112 | [C₄H₅F₃]⁺˙ | Molecular Ion (M⁺) |

| 93 | [C₄H₅F₂]⁺ | Loss of a Fluorine radical (·F) |

| 83 | [C₂H₅F₂]⁺ | Cleavage of C2-C3 bond, loss of ·C₂H₂F |

| 69 | [CF₃]⁺ | Trifluoromethyl cation (possible rearrangement) |

| 43 | [C₂F₂H]⁺ | Fragment from vinyl group |

| 29 | [C₂H₅]⁺ | Ethyl cation, loss of ·C₂F₃ |

Causality: The molecular ion peak (M⁺) directly confirms the molecular weight of 112.03 g/mol .[24] Fragmentation in halogenated compounds often begins with the loss of a halogen radical.[25] Another common cleavage point is the alpha-beta bond to the double bond (C2-C3), leading to the loss of an ethyl radical or a trifluorovinyl radical, giving rise to fragments like the ethyl cation (m/z 29). The stability of the resulting carbocations dictates the relative abundance of the fragment peaks.[26]

Mandatory Visualization: A Plausible Fragmentation Pathway

Caption: Primary fragmentation pathways for 1,1,2-Trifluorobut-1-ene.

Conclusion

The structural verification of 1,1,2-Trifluorobut-1-ene is unequivocally achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹⁹F and ¹H NMR spectroscopy provide a definitive map of the atomic connectivity and stereochemistry. IR spectroscopy offers rapid confirmation of the core functional groups, particularly the fluorinated double bond. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The protocols and predictive data within this guide establish a robust, self-validating framework for any scientist working with this or structurally related fluoroalkenes.

References

- Sample preparation for FT-IR. (n.d.). University of the West Indies.

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

-

Supplementary Information for General. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1,1,2-Trifluoro-3,3-dimethylbut-1-ene. (n.d.). SpectraBase. Retrieved from [Link]

-

IR spectra. (n.d.). Source: The Matheson Company, Inc. Retrieved from [Link]

-

Preparation of Fluoroalkenes via the Shapiro Reaction. (2013). ACS Publications - Organic Letters. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds. (2025). ACS Publications - Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

1,1,2-Trifluoro-1,3-butadiene. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2020). PubMed. Retrieved from [Link]

-

Fluorine-19 NMR investigation of poly(trifluoroethylene). (2000). Polymer. Retrieved from [Link]

-

13C NMR Spectroscopy. (n.d.). Thieme. Retrieved from [Link]

-

Calculated and experimental 13C NMR chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. (n.d.). PMC. Retrieved from [Link]

-

Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR. (n.d.). University of Regensburg. Retrieved from [Link]

-

Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024). PMC - NIH. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Infrared (IR) Spectroscopy. (n.d.). Vancouver Island University. Retrieved from [Link]

-

Notes on NMR Solvents. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry. (n.d.). NIH. Retrieved from [Link]

-

Infrared spectroscopy. (n.d.). Royal Society of Chemistry: Education. Retrieved from [Link]

-

mass spectra - the molecular ion (M+) peak. (n.d.). Chemguide. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). WordPress.com. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking. (n.d.). ACS Publications - Organic Letters. Retrieved from [Link]

-

Mass spectrometry 1. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry - A Textbook. (n.d.). Wiley. Retrieved from [Link]

-

1,2,2-Trifluoro-1-(1,1,2,2,3,3,3-heptafluoro-propoxy)-ethene. (n.d.). SpectraBase. Retrieved from [Link]

-

Chemists unlock the potential of fluoroalkenes. (2017). ScienceDaily. Retrieved from [Link]

Sources

- 1. BJOC - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers [beilstein-journals.org]

- 2. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. colorado.edu [colorado.edu]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. edu.rsc.org [edu.rsc.org]

- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 17. Sampling Techniques for FTIR Spectroscopy - JASCO [jascoinc.com]

- 18. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 19. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. academyofgiftedlearners.wordpress.com [academyofgiftedlearners.wordpress.com]

- 22. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 26. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Deoxy-D-manno-octulosonic Acid (KDO): Properties, Biosynthesis, and Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Deoxy-D-manno-octulosonic acid (KDO), a crucial monosaccharide in the outer membrane of most Gram-negative bacteria. Given its essential role in the structural integrity of lipopolysaccharide (LPS), the enzymes involved in its biosynthesis are significant targets for the development of novel antibacterial agents.

I. Core Properties of 3-Deoxy-D-manno-octulosonic Acid (CAS Number: 10149-14-1)

3-Deoxy-D-manno-oct-2-ulosonic acid, commonly abbreviated as KDO, is an eight-carbon ulosonic acid. It serves as a critical linker between the lipid A moiety and the core oligosaccharide of lipopolysaccharide (LPS) in most Gram-negative bacteria.[1][2][3]

| Property | Value | Source |

| Chemical Formula | C8H14O8 | [1][4][5] |

| Molar Mass | 238.19 g/mol | [1][4][5] |

| IUPAC Name | (4R,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid | [4] |

| Synonyms | KDO, Keto-deoxyoctonic acid | [1][6] |

| CAS Number | 10149-14-1 (linear form) | [1][4] |

| Hydrogen Bond Donor Count | 6 | [5] |

| Hydrogen Bond Acceptor Count | 8 | [5] |

| Topological Polar Surface Area | 156 Ų | [4][5] |

II. Biological Significance: The Cornerstone of Lipopolysaccharide Structure

KDO is an indispensable component of the inner core region of LPS, which is a major constituent of the outer membrane of Gram-negative bacteria.[3][7][8] This strategic location makes KDO vital for the structural integrity and viability of these bacteria.[7][9] The LPS molecule itself is composed of three domains: the O-antigen, the core oligosaccharide, and Lipid A.[10][11] KDO, and specifically a KDO₂-Lipid A structure, is considered the minimal essential component of LPS required for the growth of many Gram-negative bacteria like Escherichia coli.[7][9][12]

The biosynthesis of KDO and its incorporation into LPS is a highly conserved process, making the enzymes in this pathway attractive targets for the development of new antibiotics.[7][13] The KDO region of LPS is recognized by the innate immune system, contributing to the endotoxic activity of LPS.[7]

III. The KDO Biosynthetic Pathway

The synthesis of KDO is a multi-step enzymatic process that begins with intermediates from central metabolism. The key enzymes involved are Arabinose-5-phosphate isomerase (API), Kdo-8-phosphate (Kdo-8-P) synthase, Kdo-8-P phosphatase, and Cytidine 5′-monophosphate-Kdo synthetase.[13][14] This pathway culminates in the formation of CMP-Kdo, the activated sugar nucleotide required for the transfer of KDO to the lipid A precursor.

Below is a diagram illustrating the core steps of the KDO biosynthetic pathway.

Caption: The enzymatic pathway for the biosynthesis of CMP-KDO.

IV. Experimental Protocol: Quantification of KDO using the Thiobarbituric Acid (TBA) Assay

The thiobarbituric acid (TBA) assay is a classic colorimetric method used to quantify KDO in purified LPS samples or bacterial lysates.[15][16] The protocol involves mild acid hydrolysis to release KDO from the LPS, followed by periodate oxidation and reaction with TBA to produce a pink chromophore that can be measured spectrophotometrically.

A. Materials

-

Sample containing KDO (e.g., purified LPS)

-

KDO standard solution (for calibration curve)

-

0.025 M Sodium periodate (NaIO₄) in 0.125 M H₂SO₄

-

2% Sodium arsenite (NaAsO₂) in 0.5 M HCl

-

0.3% Thiobarbituric acid (TBA) solution, pH 9.0

-

Butanol

-

Spectrophotometer and cuvettes

B. Step-by-Step Methodology

-

Sample Preparation and Hydrolysis:

-

To 100 µL of the sample, add 100 µL of 0.5 M H₂SO₄.

-

Heat the mixture at 100°C for 20 minutes for mild acid hydrolysis to release the KDO. For some bacterial strains, stronger hydrolysis conditions (e.g., 4 M HCl for 60 minutes at 100°C) may be necessary.[15][16]

-

Cool the samples to room temperature.

-

-

Periodate Oxidation:

-

Add 100 µL of 0.025 M sodium periodate solution to the hydrolyzed sample.

-

Incubate at room temperature for 30 minutes. This step oxidizes the KDO.

-

-

Termination of Oxidation:

-

Add 200 µL of 2% sodium arsenite solution to stop the periodate oxidation.

-

Mix until the yellow-brown color of iodine disappears.

-

-

Color Development:

-

Add 1 mL of 0.3% TBA solution.

-

Heat the mixture in a boiling water bath for 10 minutes. A pink color will develop in the presence of KDO.

-

Cool the tubes to room temperature.

-

-

Extraction and Measurement:

-

Add 1 mL of butanol and vortex vigorously to extract the pink chromophore into the organic phase.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper butanol layer to a cuvette.

-

Measure the absorbance at 552 nm using a spectrophotometer.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of KDO standard.

-

Plot the absorbance at 552 nm versus the KDO concentration.

-

Determine the concentration of KDO in the sample by interpolating its absorbance value on the standard curve.

-

V. Commercial Suppliers of 3-Deoxy-D-manno-octulosonic Acid (CAS 10149-14-1)

A number of chemical suppliers provide 3-Deoxy-D-manno-octulosonic acid for research purposes. These include:

-

Accela ChemBio Inc.[6]

-

Beijing Qinling Pharmaceutical Co., Ltd.[6]

-

Shanghai Kasons Biotech Co., Ltd.[6]

-

Shaoyuan Technology (Shanghai) Co., Ltd.[6]

Note: Availability may vary, and it is recommended to consult the suppliers' websites for the most current information.

VI. References

-

The Kdo biosynthetic pathway, substrate analogues and inhibitors.

-

The Kdo biosynthetic pathway, substrate analogues and inhibitors. (a)... - ResearchGate.

-

Biosynthetic pathway for E. coli Kdo 2 -lipid A. Five enzymes , LpxA,... - ResearchGate.

-

-

The structure of lipopolysaccharide from E. coli. Kdo =... | Download Scientific Diagram - ResearchGate.

-

-

Kdo2-lipid A: structural diversity and impact on immunopharmacology - PMC - NIH.

-

3-Deoxy-D-manno-oct-2-ulosonic acid - Wikipedia.

-

Lipopolysaccharide - Wikipedia.

-

The Chemistry and Biological Significance of 3-Deoxy-d-manno-2-Octulosonic Acid (KDO)* (1980) | Frank M. Unger | 366 Citations - SciSpace.

-

Redefining the requisite lipopolysaccharide structure in Escherichia coli. - Penn State.

-

3-Deoxy-D-Manno-Octulosonic Acid | C8H14O8 | CID 119228 - PubChem.

-

Biochemistry, Lipopolysaccharide - StatPearls - NCBI Bookshelf - NIH.

-

10149-14-1, 3-Deoxy-D-manno-octulosonic acid Formula - ECHEMI.

-

ChemInform Abstract: Glycosylation Chemistry of 3-Deoxy-D-manno-Oct-2-ulosonic Acid (Kdo) Donors | Request PDF - ResearchGate.

-

Synthesis of 3-deoxy-D-manno-2-octulosonic acid (Kdo) and D-glycero-D-talo-2-octulosonic acid (Ko) and their α-glycosides - ResearchGate.

-

3-Deoxy-D-manno-oct-2-ulosonic acid | 10149-14-1 - ChemicalBook.

-

3-Deoxy-D-manno-2-octulosonic acid in the lipopolysaccharide of various strains of Pseudomonas cepacia - ResearchGate.

-

3-deoxy-D-manno-2-octulosonic acid in the lipopolysaccharide of various strains of Pseudomonas cepacia - PubMed.

Sources

- 1. 3-Deoxy-D-manno-oct-2-ulosonic acid - Wikipedia [en.wikipedia.org]

- 2. The Chemistry and Biological Significance of 3-Deoxy-d-manno-2-Octulosonic Acid (KDO)* (1981) | Frank M. Unger | 366 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Deoxy-D-Manno-Octulosonic Acid | C8H14O8 | CID 119228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 3-Deoxy-D-manno-oct-2-ulosonic acid | 10149-14-1 [chemicalbook.com]

- 7. Kdo2-lipid A: structural diversity and impact on immunopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.psu.edu [pure.psu.edu]

- 10. Lipopolysaccharide - Wikipedia [en.wikipedia.org]

- 11. Biochemistry, Lipopolysaccharide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Kdo biosynthetic pathway, substrate analogues and inhibitors [pfocr.wikipathways.org]

- 15. researchgate.net [researchgate.net]

- 16. 3-deoxy-D-manno-2-octulosonic acid in the lipopolysaccharide of various strains of Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to the Theoretical and Computational Investigation of Fluorinated Alkenes: A Case Study on 1,1,2-Trifluoroethene as a Model for 1,1,2-Trifluorobut-1-ene

Abstract: This technical guide outlines a robust computational framework for the theoretical investigation of 1,1,2-Trifluorobut-1-ene, a molecule of interest in materials science and synthetic chemistry. Recognizing the limited availability of direct experimental and computational literature for this specific compound, we establish and validate a comprehensive methodology using the structurally analogous and well-characterized molecule, 1,1,2-trifluoroethene, as a model system. The principles and protocols detailed herein, spanning from geometry optimization and vibrational analysis to the exploration of thermodynamic properties and reaction pathways, are directly transferable. This guide serves as a blueprint for researchers, scientists, and drug development professionals to confidently apply modern computational chemistry techniques to predict the properties and reactivity of 1,1,2-Trifluorobut-1-ene and other related fluorinated alkenes where empirical data is scarce.

Part 1: Foundational Quantum Chemical Analysis: Molecular Geometry and Electronic Structure

The initial and most critical step in any computational study is the accurate determination of the molecule's equilibrium geometry. This three-dimensional arrangement of atoms dictates all other calculated properties. The choice of computational method is therefore a balance between desired accuracy and available computational resources.

The Rationale for Method Selection

For molecules of this nature, Density Functional Theory (DFT) offers the most pragmatic and reliable approach. Specifically, hybrid functionals like B3LYP have a long track record of providing excellent results for the geometries and vibrational frequencies of organic molecules.[1] To accurately describe the electron distribution, particularly around the electronegative fluorine atoms, a flexible basis set is required. The Pople-style 6-311++G(d,p) basis set is a suitable choice, incorporating diffuse functions (++) to handle lone pairs and polarization functions (d,p) to allow for non-spherical electron density, which is crucial for describing chemical bonds.

For benchmarking and higher accuracy requirements, especially for reaction energies, methods like Møller-Plesset second-order perturbation theory (MP2) or the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) can be employed, though they come with significantly higher computational cost.[1][2]

Protocol for Geometry Optimization

-

Input Structure Generation: Build an initial 3D structure of the molecule (e.g., 1,1,2-trifluoroethene) using molecular modeling software. The initial bond lengths and angles do not need to be perfect but should be chemically reasonable.

-

Calculation Setup: In a quantum chemistry software package (e.g., Gaussian, ORCA), define the calculation type as "Optimization" (Opt).

-

Method and Basis Set Specification: Specify the chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Execution and Convergence: Run the calculation. The software iteratively adjusts the atomic positions to minimize the total energy of the system until convergence criteria are met, signifying that a stationary point on the potential energy surface has been located.

-

Verification: The output file will contain the final optimized coordinates and the corresponding minimum energy. This structure represents the most stable geometric conformation of the molecule in the gas phase.

Data Presentation: Structural Parameters of 1,1,2-Trifluoroethene

To validate our chosen methodology, we compare the calculated structural parameters of our model system, 1,1,2-trifluoroethene, with high-precision experimental data obtained from Fourier transform microwave rotational spectroscopy.[3][4] The excellent agreement shown in Table 1 instills confidence that this level of theory is appropriate for the target molecule, 1,1,2-Trifluorobut-1-ene.

| Parameter | Atoms | Experimental Value (Å or °) [3] | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C1=C2 | 1.323 | 1.325 |

| Bond Length | C1-F1 | 1.321 | 1.323 |

| Bond Length | C1-F2 | 1.321 | 1.323 |

| Bond Length | C2-F3 | 1.335 | 1.338 |

| Bond Length | C2-H | 1.079 | 1.081 |

| Bond Angle | F1-C1-C2 | 123.9 | 124.1 |

| Bond Angle | F2-C1-C2 | 123.9 | 124.1 |

| Bond Angle | F3-C2-C1 | 122.0 (Derived) | 122.3 |

| Bond Angle | H-C2-C1 | 125.0 (Derived) | 125.2 |

Table 1. Comparison of experimental and calculated geometric parameters for 1,1,2-trifluoroethene.

Workflow for Structural and Electronic Analysis

The following diagram illustrates the standard workflow for obtaining and validating the fundamental properties of a molecule.

Caption: Workflow for geometry optimization and electronic property analysis.

Part 2: Vibrational Spectroscopy - Linking Theory and Experiment

Vibrational spectroscopy is a powerful tool for molecular identification and characterization. Computational methods can predict these spectra with high accuracy, aiding in the assignment of experimental bands and providing a deeper understanding of molecular motion.

The Critical Role of Frequency Calculations

A frequency calculation is a mandatory step following any successful geometry optimization. Its purpose is twofold:

-

Confirmation of a True Minimum: A molecule is at a true energy minimum only if all its vibrational frequencies are real (positive). The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable conformer.[2]

-

Prediction of Vibrational Spectra: The calculation yields a set of vibrational modes and their corresponding frequencies and intensities. This data can be used to generate a theoretical Infrared (IR) and Raman spectrum, which can be directly compared with experimental results.[5][6]

Protocol for Vibrational Analysis

-

Prerequisite: Use the optimized geometry from the previous step as the input.

-

Calculation Setup: In the software package, define the calculation type as "Frequency" (Freq). The same level of theory and basis set used for optimization must be employed for consistency.

-

Execution and Analysis: After the calculation completes, the output will list all normal modes of vibration.

-

Check for imaginary frequencies. If none exist, the optimized structure is confirmed as a stable minimum.

-

Analyze the frequencies and their corresponding atomic displacements to assign them to specific molecular motions (e.g., C=C stretch, C-F stretch, C-H bend).

-

Use the calculated IR intensities to plot a theoretical spectrum.

-

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[7]

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests greater reactivity towards electrophiles.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests greater reactivity towards nucleophiles.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's electronic excitability and chemical stability. A large gap implies high stability.

These values are obtained as standard output from the geometry optimization calculation. For 1,1,2-trifluoroethene (B3LYP/6-311++G(d,p)), the calculated HOMO energy is -7.8 eV, the LUMO energy is -0.9 eV, and the resulting gap is 6.9 eV.

Part 3: Thermodynamic Properties and Reactivity

Beyond static structure, computational chemistry allows for the exploration of dynamic properties, including thermodynamics and reaction pathways, which are essential for understanding a molecule's behavior under various conditions.

Calculating Thermodynamic Functions

The vibrational frequencies calculated previously are the key input for determining thermodynamic properties via statistical mechanics. Standard quantum chemistry packages automatically calculate corrections to the electronic energy to yield:

-

Enthalpy (H)

-

Entropy (S)

-

Gibbs Free Energy (G)

These values are crucial for predicting the spontaneity and equilibrium position of chemical reactions.[8][9]

Investigating Reaction Pathways: Isomerization and Decomposition

Computational chemistry is uniquely suited to explore the high-energy, transient species involved in chemical reactions.

-

Isomerization: The transformation of a molecule into an isomer with a different atomic arrangement proceeds through a high-energy transition state (TS).[10] Computationally, this involves locating the TS structure on the potential energy surface, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[11][12] The energy difference between the reactant and the TS gives the activation energy barrier for the reaction.

-

Decomposition: The breaking of chemical bonds is a fundamental decomposition pathway. The energy required to break a specific bond (Bond Dissociation Energy, BDE) can be calculated by comparing the energy of the intact molecule to the sum of the energies of the resulting radical fragments.[13] This helps identify the weakest bonds and the most likely initial steps in thermal decomposition.[14][15]

Conceptual Reaction Pathway Diagram

The following diagram illustrates the energetic profile of a chemical reaction, a key output of computational reaction mechanism studies.

Caption: A conceptual diagram of a reaction's potential energy surface.

Conclusion

We have presented a comprehensive, step-by-step computational methodology for the in-depth study of fluorinated alkenes. By validating our chosen level of theory (B3LYP/6-311++G(d,p)) against experimental data for the model system 1,1,2-trifluoroethene, we have established a reliable and transferable protocol. This framework enables the accurate prediction of molecular structure, vibrational spectra, electronic properties, thermodynamic functions, and reactivity trends. Researchers can now apply this validated workflow with a high degree of confidence to investigate the specific properties of 1,1,2-Trifluorobut-1-ene, thereby accelerating research and development in fields where such molecules play a critical role.

References

-

Title: Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms Source: MDPI URL: [Link]

-

Title: Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms Source: MDPI URL: [Link]

-

Title: Theoretical conformational study of 1,1,1-trifluoro-4-mercapto but-3-ene-2-thione and the importance of intramolecular hydrogen bonding in ground and first electronic excited state Source: ResearchGate URL: [Link]

-

Title: Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis, (MEP, NLO) Study and Molecular Docking of Ethyl-2-f[4-Ethyl-5-(Quinolin-8-yloxyMethyl)-4H-1,2,4-Triazol-3-yl] Sulfanylg Acetate Source: Semantic Scholar URL: [Link]

-

Title: Rotational spectroscopy and molecular structure of 1,1,2-trifluoroethylene and the 1,1,2-trifluoroethylene-hydrogen fluoride complex Source: PubMed URL: [Link]

-

Title: (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Study of the Vibrational Spectra and Absorption Cross Sections of 1-chloro-1-fluoroethene by a Joint Experimental and Ab Initio Source: Scuola Normale Superiore URL: [Link]

-

Title: Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution Source: OSTI.gov URL: [Link]

-

Title: Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules Source: ResearchGate URL: [Link]

-

Title: The monomolecular mechanism of isomerization of 1-butene to isobutene... Source: ResearchGate URL: [Link]

-

Title: Thermochemical and chemical kinetic data for fluorinated hydrocarbons Source: Zachariah Group - University of Maryland URL: [Link]

-

Title: Thermodynamic Properties of 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone: Vapor Pressure, (p, ρ, T) Behavior, and Speed of Sound Measurements, and an Equation of State Source: ResearchGate URL: [Link]

-

Title: Combining computational and experimental studies to gain mechanistic insights for n-butane isomerisation with a model microporous catalyst Source: ResearchGate URL: [Link]

-

Title: One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: THE ANALYSIS OF 1,1,2 – TRIFLUORO – 1,2 – DICHLOROETHANE THERMAL DECOMPOSITION PROCESS Source: Fluorine Notes URL: [Link]

-

Title: Experimental and Density Functional Theory Studies on 1,1,1,4,4,4-Hexafluoro-2-Butene Pyrolysis Source: PubMed Central URL: [Link]

-

Title: Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Competing isomerizations: a combined experimental/theoretical study of phenylpentenone isomerism Source: PubMed URL: [Link]

-

Title: Thermophysical Properties of Fluid Systems Source: NIST Chemistry WebBook URL: [Link]

-

Title: 1,1,2-Trifluoroethane Source: NIST Chemistry WebBook URL: [Link]

-

Title: New Thermal Decomposition Pathway for TATB Source: ResearchGate URL: [Link]

-

Title: Synthesis of 1,1,1-trifluorobut-3-yn-2-ones and their reactions with N-nucleophiles Source: Sci-Hub URL: [Link]

-